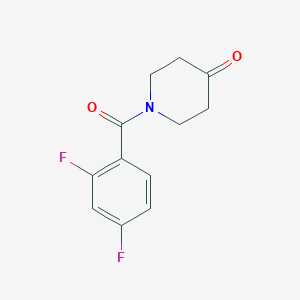

1-(2,4-Difluorobenzoyl)piperidin-4-one

Description

Chemical Scaffolds in Medicinal Chemistry: The Privileged Benzoylpiperidine Fragment

In medicinal chemistry, certain molecular frameworks, known as "privileged structures," are repeatedly found in the structures of diverse, biologically active compounds. The benzoylpiperidine fragment, chemically described as phenyl(piperidin-4-yl)methanone, is recognized as one such privileged scaffold. mdpi.comnih.govresearchgate.net This fragment is a core component in a multitude of small molecules with therapeutic and diagnostic applications, including anticancer, antipsychotic, neuroprotective, and antidiabetic agents. mdpi.comnih.govresearchgate.net

The academic and commercial interest in the benzoylpiperidine motif is driven by several key factors. It is considered metabolically stable and can act as a bioisostere of the piperazine (B1678402) ring, making it a reliable and versatile frame for drug design. mdpi.comnih.govresearchgate.net Furthermore, the synthesis of this fragment is often straightforward and cost-effective, utilizing safe and readily available reagents. mdpi.comresearchgate.net The structure allows for easy functionalization; for instance, the piperidine's free amino group can undergo nucleophilic substitutions, and the benzoyl portion can be modified through cross-coupling reactions, simplifying the generation of diverse molecular libraries for drug discovery programs. mdpi.com

Contextualizing 1-(2,4-Difluorobenzoyl)piperidin-4-one within Piperidin-4-one Derivatives

The subject compound is a member of the broader class of piperidin-4-one derivatives. The piperidin-4-one nucleus is a heterocyclic motif of significant interest in pharmaceutical science, serving as a versatile intermediate for a wide array of compounds. researchgate.netnih.gov These derivatives are known to exhibit a vast spectrum of pharmacological activities. researchgate.netnih.govbiomedpharmajournal.org

Table 1: Reported Biological Activities of the Piperidin-4-one Scaffold

| Biological Activity | Reference |

|---|---|

| Anticancer | researchgate.netnih.gov |

| Antiviral / Anti-HIV | researchgate.netnih.gov |

| Antimicrobial / Antibacterial | researchgate.netbiomedpharmajournal.org |

| Anti-inflammatory | researchgate.net |

| Analgesic | researchgate.net |

| CNS Stimulant & Depressant | researchgate.net |

| Anticonvulsant | nih.gov |

This compound is specifically defined by the attachment of a 2,4-difluorobenzoyl group to the nitrogen atom of the piperidin-4-one ring. This N-acylation is a critical structural feature. While many bioactive compounds are based on a C-acylated piperidine (B6355638), this N-benzoyl derivative serves a crucial role as a synthetic building block. chemimpex.com For example, the closely related precursor, (2,4-Difluorophenyl)(piperidin-4-yl)methanone (B1355115) hydrochloride, is a well-documented intermediate in the synthesis of the atypical antipsychotic drug Risperidone (B510). tcichemicals.cominnospk.com The presence of the fluorine atoms in the benzoyl group can significantly influence the electronic properties and lipophilicity of the molecule, which are critical parameters in drug design. chemimpex.com

Overview of Research Disciplines Intersecting with the Compound

The study and application of this compound and its close relatives involve several key scientific disciplines:

Medicinal Chemistry : This field utilizes the compound as a key intermediate for creating more complex molecules with potential therapeutic value. chemimpex.com Its connection to the synthesis of established drugs like Risperidone and Iloperidone places it firmly within the scope of pharmaceutical research and development. tcichemicals.com The underlying piperidin-4-one and benzoylpiperidine scaffolds are themselves subjects of intense study in drug discovery. mdpi.comresearchgate.netnih.gov

Organic and Process Chemistry : The synthesis of this compound and its precursors is a focus of organic chemists. Research in this area aims to develop efficient, high-yield, and scalable synthetic routes. The compound's utility as a building block for more complex targets is a central theme in synthetic chemistry literature. chemimpex.comrsc.org

Pharmacology and Neuroscience : As an intermediate for antipsychotic agents that modulate dopamine (B1211576) D2 and serotonin (B10506) receptors, the compound is indirectly linked to pharmacological and neuroscientific research. tcichemicals.com Studies on related N-substituted piperidinones investigate their potential in treating neurological disorders. chemimpex.com

Structural and Computational Chemistry : The three-dimensional conformation of piperidin-4-one derivatives is crucial for their biological activity. chemrevlett.comchemrevlett.com Crystallographic studies are often performed on these types of compounds to determine their solid-state structure, such as whether the piperidine ring adopts a chair or boat conformation. chemrevlett.comchemrevlett.com Furthermore, computational methods like Density Functional Theory (DFT) are used to analyze the electronic properties and molecular orbitals of related structures to better understand their reactivity and potential interactions. nanobioletters.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names / Synonyms | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | - | Not explicitly found | C12H11F2NO2 |

| (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride | 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | 106266-04-0 | C12H14ClF2NO |

| Risperidone | - | 106266-06-2 | C23H27FN4O2 |

| Iloperidone | - | 133454-47-4 | C24H27FN2O4 |

| Piperidin-4-one | 4-Piperidone | 41661-47-6 | C5H9NO |

| 1-(4-Fluorobenzoyl)piperidin-4-one | - | 648895-46-9 | C12H12FNO2 |

| 4-(2,4-Difluorobenzoyl)piperidine-1-carbaldehyde | - | 84162-80-1 | C13H13F2NO2 |

Structure

3D Structure

Properties

Molecular Formula |

C12H11F2NO2 |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

1-(2,4-difluorobenzoyl)piperidin-4-one |

InChI |

InChI=1S/C12H11F2NO2/c13-8-1-2-10(11(14)7-8)12(17)15-5-3-9(16)4-6-15/h1-2,7H,3-6H2 |

InChI Key |

UMTLAFXTHNVARP-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1=O)C(=O)C2=C(C=C(C=C2)F)F |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2,4 Difluorobenzoyl Piperidin 4 One

Direct Synthetic Routes to 1-(2,4-Difluorobenzoyl)piperidin-4-one

The construction of this compound can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods primarily involve the formation of the C-C bond between the piperidine (B6355638) ring and the difluorobenzoyl group or the deprotection of a precursor molecule.

Friedel-Crafts Acylation Approaches

A prominent strategy for the synthesis of aryl piperidinyl ketones involves the Friedel-Crafts acylation. In the context of risperidone (B510) synthesis, a key intermediate, 1-acetyl-4-(2,4-difluorobenzoyl)piperidine, is synthesized via this method. The reaction involves the acylation of 1,3-difluorobenzene (B1663923) with 1-acetylpiperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a solvent like dichloromethane. newdrugapprovals.orglookchem.com This approach, while not directly yielding the N-(2,4-difluorobenzoyl) derivative, establishes the crucial carbon-carbon bond between the piperidine and difluorophenyl rings. Subsequent hydrolysis of the N-acetyl group provides the secondary amine, which can then be acylated with 2,4-difluorobenzoyl chloride to afford the target compound.

| Reactants | Catalyst | Solvent | Product | Reference |

| 1,3-Difluorobenzene, 1-Acetylpiperidine-4-carbonyl chloride | AlCl₃ | Dichloromethane | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine | newdrugapprovals.orglookchem.com |

Hydrolysis of Protected Precursors

A common and efficient method to obtain the core structure of (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) involves the hydrolysis of an N-protected precursor. A widely used precursor is 1-acetyl-4-(2,4-difluorobenzoyl)piperidine. The hydrolysis of the N-acetyl group is typically achieved by refluxing in the presence of a strong acid, such as 6N hydrochloric acid. newdrugapprovals.orglookchem.com This deprotection step yields 4-(2,4-difluorobenzoyl)piperidine hydrochloride. Neutralization of the hydrochloride salt provides the free secondary amine, which is the direct precursor to this compound via N-acylation. A patent for a method of preparing risperidone describes the hydrolysis of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine to give the hydrochloride salt in good yield. google.com

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine | 6N HCl | Reflux | 2,4-Difluorophenyl(4-piperidinyl)methanone hydrochloride | 41% (from acylation) | google.com |

Reductive Alkylation Strategies

Reductive amination, or reductive alkylation, is a versatile method for the formation of C-N bonds and can be conceptually applied to the synthesis of this compound. This would typically involve the reaction of piperidin-4-one with 2,4-difluorobenzaldehyde (B74705) in the presence of a reducing agent. However, this would yield 1-(2,4-difluorobenzyl)piperidin-4-one, not the desired benzoyl derivative. A more direct, albeit less common, approach would be the reductive amination of a dicarbonyl precursor. While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, the general principle remains a viable synthetic strategy for analogous structures. A successful synthesis of N-substituted piperidines from piperidone has been demonstrated through a reductive amination reaction between N-boc-piperidin-4-one and 3,4-dichloroaniline. researchgate.net

General Methodologies for Piperidin-4-one Scaffold Synthesis

The synthesis of the piperidin-4-one core is a well-established area of organic chemistry, with numerous methods developed for its construction. These methodologies are crucial as they provide the foundational heterocyclic structure upon which the desired N-acyl group can be installed.

Multicomponent Reactions for Piperidine Ring Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like piperidin-4-ones in a single step from simple starting materials. A classic example is the Mannich condensation reaction, which has been utilized for the synthesis of substituted 4-piperidones by reacting substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium. semanticscholar.org More contemporary MCRs for the synthesis of highly functionalized piperidines involve the condensation of aldehydes, amines, and β-ketoesters, often catalyzed by green and recyclable catalysts. A one-pot, five-component synthesis of highly functionalized piperidines has been developed using acetic acid as the reaction medium, which proceeds in good yield without the need for an additional catalyst. researchgate.net These methods provide a versatile entry to a wide range of substituted piperidin-4-ones, which can then be N-acylated to produce the desired final products.

| Reaction Type | Reactants | Catalyst/Solvent | Product Type | Reference |

| Mannich Condensation | Aromatic aldehydes, Ethyl methyl ketone, Ammonium acetate | Ethanol | Substituted 4-piperidones | semanticscholar.org |

| Five-Component Reaction | β-keto esters, Aromatic aldehydes, Various amines | Acetic acid | Highly functionalized piperidines | researchgate.net |

Metal-Catalyzed Cyclization in Piperidinone Synthesis

Transition metal-catalyzed cyclization reactions have emerged as powerful tools for the construction of heterocyclic rings, including the piperidin-4-one scaffold. Palladium and rhodium are two of the most extensively used metals in these transformations.

Palladium-catalyzed reactions, such as the [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones, provide access to piperidine derivatives under mild conditions. rsc.org Palladium(II) complexes derived from substituted 2,6-diphenylpiperdin-4-ones have also been synthesized and characterized. researchgate.net Furthermore, palladium catalysis has been employed for the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes to yield 6-endo-cyclized piperidines. nih.gov

Rhodium-catalyzed cycloadditions are also highly effective for piperidine synthesis. For instance, a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition between alkenylisocyanates and alkynes has been developed to produce indolizidines and quinolizidines, and this methodology has been extended to the synthesis of monocyclic piperidines. nih.gov Rhodium(I)-catalyzed [4+2]-cycloaddition reactions provide a route to 1,2-dihydropyridines, which can be further functionalized to tetrahydropyridines. thieme-connect.com Additionally, rhodium-catalyzed [4+2+1] cycloaddition reactions involving vinylallenes and carbon monoxide have been developed for the synthesis of seven-membered rings, showcasing the versatility of rhodium catalysis in constructing cyclic systems.

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Palladium | [4+2] Cycloaddition | Amido-tethered allylic carbonates, Oxazol-5-(4H)-ones | Piperidine-2,6-dione derivatives | rsc.org |

| Palladium | Intramolecular Aminotrifluoromethanesulfinyloxylation | Alkenes | 6-endo-cyclized piperidines | nih.gov |

| Rhodium(I) | Asymmetric [2+2+2] Cycloaddition | Alkenylisocyanates, Alkynes | Piperidines | nih.gov |

| Rhodium(I) | [4+2] Cycloaddition | Not specified | 1,2-Dihydropyridines | thieme-connect.com |

| Rhodium | [4+2+1] Cycloaddition | Vinylallenes, CO | Tropone derivatives |

Aza-Michael Reaction for Piperidin-4-one Building Blocks

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, represents a powerful C-N bond-forming reaction. researchgate.net This methodology is instrumental in the synthesis of β-amino carbonyl compounds, which are direct precursors to piperidin-4-one structures. researchgate.net The intramolecular version of this reaction is a particularly effective strategy for constructing the piperidine ring. researchgate.net

In a typical approach, a precursor containing an amine and a suitably positioned α,β-unsaturated ketone (a Michael acceptor) is synthesized. The subsequent intramolecular aza-Michael addition leads to the cyclization and formation of the desired piperidin-4-one core. ntu.edu.sg Challenges in this transformation can include achieving efficient cyclization, especially with certain substitution patterns, which may affect the reaction's favorability. mun.ca Various catalytic systems, including bases, acids, and organocatalysts, have been developed to promote this reaction, enhance yields, and control stereoselectivity. mun.caresearchgate.net The synthesis of the piperidin-4-one core of this compound can be envisioned through such a pathway, followed by N-acylation with 2,4-difluorobenzoyl chloride.

Table 1: Catalytic Approaches for Aza-Michael Reactions

| Catalyst Type | Role in Reaction | Potential Outcome | Reference |

|---|---|---|---|

| Base Catalysis | Deprotonates the amine, increasing its nucleophilicity. | Promotes cyclization for trisubstituted piperidinones. | mun.ca |

| Acid Catalysis | Activates the enone system towards nucleophilic attack. | Can facilitate cyclization, though substrate dependent. | mun.ca |

| Organocatalysis | Can activate both nucleophile and acceptor for asymmetric reactions. | Enables enantioselective synthesis of piperidine structures. | mun.ca |

| Sulfated Zirconia | Acts as a solid acid catalyst for intermolecular additions. | Efficiently produces β-amino ketones under solvent-free conditions. | researchgate.net |

Stereoselective Synthesis of Piperidin-4-one Structures

Controlling the three-dimensional arrangement of atoms is critical in drug discovery, making the stereoselective synthesis of piperidine derivatives highly important. google.com Stereoselectivity in the formation of the piperidin-4-one ring can be achieved by employing chiral auxiliaries, chiral catalysts, or by starting from chiral pool precursors. nih.gov

One strategy involves an asymmetric intramolecular aza-Michael reaction, which establishes key stereocenters during the ring-forming step. researchgate.net For instance, the use of chiral catalysts can facilitate the enantioselective Mannich reaction to produce enantiomerically enriched β-amino ketones, which are then cyclized to form chiral piperidinones. mun.ca Another approach is the diastereoselective cyclization of acyclic precursors where existing stereocenters direct the formation of new ones. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-one intermediates with excellent diastereoselectivity. nih.gov These methods provide access to specific stereoisomers of substituted piperidin-4-ones, which is crucial for evaluating their biological activity. google.comnih.gov

Chemical Reactivity and Derivatization Pathways

The this compound scaffold possesses multiple reactive sites, including the ketone functionality, the aromatic ring, and the piperidine ring, allowing for a wide range of chemical modifications.

Oxidative Transformations of the Ketone Functionality

The ketone group at the C4 position of the piperidine ring can undergo various oxidative transformations. While direct oxidation of the ketone itself is less common, reactions involving adjacent positions or aromatization of the entire ring system are well-documented for related N-heterocycles. For example, partially saturated pyridazines can be readily converted into their aromatic counterparts using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com Such dehydrogenative aromatization reactions can transform a piperidin-4-one derivative into a pyridinone or related aromatic structure, fundamentally altering its chemical properties.

Reductive Modifications of the Carbonyl Group

The carbonyl group of this compound is readily susceptible to reduction. This transformation is a key step in the synthesis of piperidin-4-ol derivatives. nih.gov Common reducing agents such as sodium borohydride (B1222165) or catecholborane can efficiently convert the ketone into a secondary alcohol. nih.gov The stereochemical outcome of this reduction can often be controlled, leading to either cis or trans isomers of the resulting alcohol, depending on the reagents and reaction conditions employed. This modification is significant as the resulting hydroxyl group can serve as a handle for further functionalization.

Substitution Reactions on the Aromatic and Piperidine Rings

The 1-(2,4-difluorobenzoyl) moiety and the piperidine ring are both amenable to substitution reactions, allowing for the creation of diverse analogues. The nitrogen atom of the piperidine ring, if unprotected, is a primary site for derivatization. For example, the synthesis of the title compound involves the acylation of a piperidin-4-one precursor. Similarly, other substituted benzoyl chlorides or sulfonyl chlorides can be reacted with the piperidine nitrogen to introduce a variety of functionalities. nanobioletters.comresearchgate.net

Electrophilic aromatic substitution on the difluorobenzoyl ring is challenging due to the deactivating effect of the fluorine atoms and the carbonyl group. However, nucleophilic aromatic substitution, replacing one of the fluorine atoms, may be possible under specific conditions with potent nucleophiles.

Oxime Formation and Subsequent Derivatizations

The ketone functionality at the C4 position readily reacts with hydroxylamine (B1172632) or its salts to form the corresponding oxime, [2,4-Difluorophenyl-(1-benzoylpiperidin-4-yl)methanone oxime]. researchgate.net This transformation introduces a new functional group that is a versatile intermediate for further synthesis. nanobioletters.com

The oxime can exist as (E) or (Z) isomers, and its formation is a key step in the synthesis of various biologically active compounds. nanobioletters.com The oxime nitrogen or oxygen can be further alkylated or acylated. More significantly, the oxime functionality can participate in cyclization reactions to form novel heterocyclic systems. For instance, amidoximes (a related functional group) are known to react with various electrophiles to construct 1,2,4-oxadiazole (B8745197) or 1,2,4-oxadiazine rings. mdpi.comrsc.org Subsequent chemical modifications, such as reduction of the oxadiazole ring, can lead to further structural diversity. mdpi.com

Table 2: Derivatization of the Oxime from (2,4-difluorophenyl)(piperidin-4-yl)methanone

| Reagent | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 2-Nitrobenzene-sulfonyl chloride | N-Sulfonylation | A sulfonamide derivative of the oxime. | nanobioletters.com |

| Substituted Benzoyl Chlorides | N-Acylation | [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. | researchgate.net |

Structure Activity Relationship Sar Investigations of 1 2,4 Difluorobenzoyl Piperidin 4 One Analogues

Structural Modifications of the Piperidin-4-one Core

The piperidin-4-one ring is a versatile scaffold, and modifications to its structure can significantly influence the biological profile of the resulting analogues. researchgate.net Alterations often focus on the introduction of substituents at various positions or changing the ring conformation, which can impact how the molecule interacts with its biological target. nih.govpsu.edu

Research into piperidine (B6355638) derivatives has shown that the introduction of aryl substituents at the C-2 and C-4 positions can lead to compounds with significant antimicrobial activities. The stereochemistry of these substituents is often critical for activity. For instance, in some 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, a derivative of the piperidin-4-one core, specific stereoisomers exhibit enhanced biological effects. researchgate.net Studies on other piperidine-containing compounds, such as the natural alkaloid piperine, have demonstrated that modifications, including saturation of side chains attached to the piperidine ring, can significantly alter inhibitory potential against metabolic enzymes. psu.edu

The analgesic properties of 4-hydroxy piperidine derivatives have been shown to be enhanced by structural modifications. researchgate.net For example, the introduction of substituents on the piperidine ring of 4-(4′-Chlorophenyl)-4-hydroxy piperidine resulted in a more pronounced analgesic response compared to the parent compound, highlighting that even subtle alterations to the core can lead to improved pharmacological outcomes. researchgate.net The unique ability of the piperidine structure to be combined with various molecular fragments allows for the creation of new compounds with a wide range of potential pharmacological effects, from anticancer to antimicrobial activities. clinmedkaz.org

Table 1: Effect of Piperidine Core Modifications on Biological Activity

This table is illustrative, based on general findings in the literature for piperidine derivatives.

| Modification | Position | Observed Effect | Potential Implication | Reference |

|---|---|---|---|---|

| Aryl Substitution | C-2, C-4 | Increased antimicrobial activity | Enhanced target binding or altered physicochemical properties | researchgate.net |

| Saturation of Side Chain | C-1 (acyl) | Enhanced inhibition of CYP enzymes | Altered metabolic stability and enzyme interaction | psu.edu |

| Phenylalkyl Substitution | C-4 | Potent analgesic activity | Improved interaction with opioid receptors | researchgate.net |

| Methyl Substitution | C-4 | Potent µ-opioid receptor inhibition | Increased binding affinity | tandfonline.com |

Influence of Fluorination and Substitution Patterns on the Benzoyl Moiety

The substitution pattern on the benzoyl moiety, particularly the presence and position of fluorine atoms, is a critical determinant of biological activity in benzoylpiperidine analogues. nih.gov Fluorine's unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—allow it to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. researchgate.netmdpi.com

The 2,4-difluoro substitution pattern, as seen in the title compound, is particularly significant. The presence of electron-withdrawing fluorine atoms can increase the cytotoxic activity of a compound. mdpi.com In some classes of enzyme inhibitors, a difluoro-substitution on the benzoyl moiety was found to increase inhibitory activity, potentially by enhancing the hydrogen-bonding property of nearby functional groups or by altering the π-interacting properties of the aromatic ring. mdpi.com For example, in a series of monoacylglycerol lipase (B570770) (MAGL) inhibitors, a fluorine atom in the para-position of a phenolic group was suggested to increase the acidity of the hydroxyl group, thereby strengthening its hydrogen bonds with key enzyme residues. nih.gov This highlights how fluorine substitution can directly influence target engagement.

Studies on other fluorinated compounds have consistently shown that fluorine can enhance biological potency. mdpi.com In a series of antiplasmodial 2-phenoxybenzamides, replacement of a phenoxy group with a 4-fluorophenoxy substituent resulted in a significant improvement in activity, indicating an advantageous effect of the fluorine atom. mdpi.com The introduction of fluorine can also block metabolic pathways, as seen in efforts to create more effective antimalarial agents by preventing hydroxylation at a specific carbon. mdpi.com The strategic placement of fluorine can thus serve to both enhance target affinity and improve the drug-like properties of a molecule. researchgate.net

Table 2: Impact of Benzoyl Ring Substitution on Activity

This table collates findings on how substitutions on aromatic rings, particularly with fluorine, affect biological activity in related compound classes.

| Compound/Series | Substitution on Aromatic Ring | Biological Activity (IC50 / K_i) | Key Finding | Reference |

|---|---|---|---|---|

| MAGL Inhibitor Analogues | p-Chloro vs. p-Isopropyl | IC50 > 800 nM vs. 80 nM | i-Propyl group fits better in lipophilic channel; para-F on another ring enhances H-bonding | nih.gov |

| Antiplasmodial Benzamides | 2-Phenoxy | PfNF54 IC50 = 4.662 µM | The 4-fluorophenoxy substituent is advantageous for activity | mdpi.com |

| Antiplasmodial Benzamides | 2-(4-Fluorophenoxy) | PfNF54 IC50 = 0.2690 µM | The 4-fluorophenoxy substituent is advantageous for activity | mdpi.com |

| HDAC Inhibitors | Unfluorinated vs. Fluorinated | - | Fluorinated derivatives were 2 to 9 times more active | mdpi.com |

| Antitumor Benzothiazoles | Non-fluorinated vs. 5-Fluoro | - | Fluorine moiety is essential for growth-inhibitory activity | mdpi.com |

N-Substitution Effects on Biological Activity and Receptor Interactions

Modifications at the nitrogen atom of the piperidine ring (N-substitution) are a cornerstone of SAR studies for this class of compounds, as the substituent often plays a crucial role in directing the molecule to its specific biological target and modulating its affinity and efficacy. unisi.it The nature of the N-substituent can vary widely, from simple alkyl or benzyl (B1604629) groups to more complex heterocyclic systems. mdpi.com

In the development of reversible monoacylglycerol lipase (MAGL) inhibitors, a series of benzylpiperidine and benzylpiperazine-based compounds were optimized. unisi.it The N-substituent was critical for potency and selectivity. Similarly, in the design of dual-target inhibitors for acetylcholinesterase (AChE) and the serotonin (B10506) transporter (h-SERT), N-benzylpiperidine moieties were shown to form key π-π interactions with tyrosine residues in the active site of AChE. mdpi.com However, bulky aromatic N-substituents could also negatively impact binding to other targets like h-SERT, possibly due to steric hindrance. mdpi.com

In the search for new ligands for sigma receptors (σR), N-benzyl-substituted piperidines linked to a pyridine (B92270) core were investigated. nih.gov The length of the linker connecting the N-benzylpiperidine motif to the rest of the molecule was found to be a critical factor for activity and receptor interaction. For example, a compound with a two-carbon linker (n=2) interacted with the receptor via one mechanism, while a compound with a three-carbon linker (n=3) adopted a different binding mode. nih.gov Research on 5-HT4 receptor agonists also demonstrated the importance of the N-substituent; altering the 4-fluorophenylalkyl moiety in cisapride (B12094) analogues led to the identification of a clinical candidate with potent prokinetic activity. nih.gov

Table 3: Influence of N-Substitution on Receptor Affinity and Activity

This table provides examples of how different N-substituents on piperidine rings influence biological outcomes.

| Scaffold | N-Substituent Type | Target | Effect of Substitution | Reference |

|---|---|---|---|---|

| Benzylpiperidine | Varied Benzyl groups | MAGL | Optimization of reversible inhibition and selectivity | unisi.it |

| Polyfunctionalized Pyridine | N-Benzylpiperidine | AChE, σ1R | N-benzyl group forms π-π interactions; linker length is critical | mdpi.comnih.gov |

| Benzamide | Substituted Piperidin-4-yl-methyl | 5-HT4 Receptor | Modulates agonist activity and prokinetic effects | nih.gov |

| Benzimidazole | Basic Heterocycles | Angiotensin II Receptor | Resulted in potent and orally active antagonists | nih.gov |

Bioisosteric Replacement Strategies within Benzoylpiperidine Scaffolds

Bioisosteric replacement, the strategy of substituting one functional group or moiety with another that has similar physicochemical or topological properties, is a powerful tool in drug design to optimize potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.govspirochem.com Within the benzoylpiperidine scaffold, this approach has been used to explore new chemical space and overcome liabilities of a parent compound. nih.govipinnovative.com

A common bioisosteric replacement for the piperidine ring is the piperazine (B1678402) ring. nih.gov This substitution introduces an additional nitrogen atom, which can serve as a hydrogen bond acceptor or a point for further substitution, potentially improving water solubility and bioavailability. unisi.itnih.gov For instance, in a series of MAGL inhibitors, the replacement of a piperidine with a piperazine ring led to a compound with very good inhibition potency. unisi.it

Table 4: Examples of Bioisosteric Replacements in Piperidine-Containing Scaffolds

| Original Moiety | Bioisosteric Replacement | Scaffold/Target | Outcome | Reference |

|---|---|---|---|---|

| Piperidine | Piperazine | MAGL Inhibitors | Maintained high inhibition potency | unisi.it |

| 4-Benzylpiperidine | Flexible Fluorinated Phenylalkyl Chains | GluN2B Receptor Ligands | Retained high affinity for some scaffolds but not others | nih.gov |

| Carbonyl Group | - | General Benzoylpiperidines | Can act as a bioisostere to establish H-bonds | nih.gov |

| Piperidine Ring | Morpholine or Pyrrolidine | Chalcone Hybrids | Activity noticeably decreased | nih.gov |

Pharmacological and Biological Research Applications of 1 2,4 Difluorobenzoyl Piperidin 4 One and Its Derivatives

Application as Key Intermediates in Pharmaceutical Synthesis

The structural framework of 1-(2,4-Difluorobenzoyl)piperidin-4-one is a critical building block in the multi-step synthesis of several commercially significant pharmaceutical agents. Its derivatives are pivotal precursors that are elaborated upon to construct the final complex molecular architecture of modern drugs.

Derivatives of this compound are instrumental in the synthesis of atypical antipsychotic drugs, which are cornerstones in the management of schizophrenia and other psychotic disorders.

Risperidone (B510): The synthesis of Risperidone, an agent known for its combined serotonin (B10506) (5-HT2) and dopamine (B1211576) (D2) receptor antagonism, heavily relies on a key intermediate derived from the subject compound. One established synthetic route begins with a Friedel-Crafts condensation of 1,3-difluorobenzene (B1663923) with 1-acetylpiperidine-4-carbonyl chloride, which yields 1-acetyl-4-(2,4-difluorobenzoyl)piperidine. This intermediate is then hydrolyzed to produce 4-(2,4-difluorobenzoyl)piperidine. nih.govmdpi.com This crucial precursor undergoes further reactions, including oximation and cyclization, to form the benzisoxazole core of Risperidone. nih.govnih.gov Finally, this benzisoxazole intermediate is alkylated to yield Risperidone. nih.govresearchgate.net

Iloperidone: Similarly, the synthesis of Iloperidone, another antipsychotic agent with a piperidinyl-benzisoxazole structure, utilizes a closely related intermediate. The synthesis involves the condensation of 1,3-difluorobenzene with 1-formylpiperidine-4-carbonyl chloride under Friedel-Crafts conditions to afford 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde. acs.org This intermediate is then converted to its oxime, which is subsequently cyclized to form the 6-fluorobenzo[d]isoxazol-3-yl)piperidine core, a key component that is later alkylated to complete the synthesis of Iloperidone. acs.orgnih.gov

| Target Drug | Key Intermediate | Precursor to Intermediate | Synthetic Step |

|---|---|---|---|

| Risperidone | 4-(2,4-Difluorobenzoyl)piperidine | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine | Friedel-Crafts condensation followed by hydrolysis nih.govmdpi.com |

| Iloperidone | 4-(2,4-Difluorobenzoyl)piperidine-1-carbaldehyde | 1-Formylpiperidine-4-carboxylic acid | Friedel-Crafts condensation acs.org |

While not a direct precursor in the established synthesis of Donepezil, the benzoylpiperidine scaffold, of which this compound is a member, has been extensively explored in the development of novel acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. mdpi.comnih.gov The therapeutic strategy for Alzheimer's disease often involves inhibiting AChE to increase acetylcholine (B1216132) levels in the brain. nih.gov Donepezil itself features a prominent N-benzylpiperidine moiety, which interacts with the catalytic active site of the AChE enzyme. nih.gov

Research into new AChE inhibitors has involved the synthesis and evaluation of numerous 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives. mdpi.comnih.gov Studies have shown that modifications to the benzoyl and piperidine (B6355638) portions of the molecule can significantly impact inhibitory potency. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity, with some compounds showing exceptionally high potency. nih.gov One of the most potent inhibitors identified in this series was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which had an IC50 value of 0.56 nM. nih.gov This highlights the value of the benzoylpiperidine framework as a template for designing highly effective AChE inhibitors.

| Compound Class | Example Compound | AChE Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivative | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 nM | nih.gov |

| 1-Benzoylpiperidine Derivative | (1-(4-Bromobenzoyl)piperidin-4-yl) (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | > 50 µM | mdpi.com |

| Phthalimide-based Donepezil Analogue | 2-(2-(4-(4-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 16.42 µM | nih.gov |

Receptor Binding and Modulation Studies

The this compound structure is a key pharmacophore that imparts significant affinity for various neurotransmitter receptors. Derivatives containing this moiety have been extensively characterized for their binding profiles, which is crucial for understanding their therapeutic potential and mechanism of action. The 4-(p-fluorobenzoyl)piperidine fragment, in particular, is recognized as a critical element for the anchorage of ligands to the 5-HT2A receptor. researchgate.net

Derivatives of benzoylpiperidine are well-established ligands for serotonin (5-HT) receptors, which play a central role in mood, anxiety, and psychosis. researchgate.net The atypical antipsychotic profile of drugs like Risperidone is attributed to their potent antagonism of 5-HT2A receptors alongside D2 receptor blockade. mdpi.com

Research has focused on synthesizing novel benzoylpiperidine derivatives to modulate their affinity and selectivity for different 5-HT receptor subtypes. For example, a series of 4'-substituted phenyl-4-piperidinylmethanol and benzoyl-4-piperidine derivatives were synthesized as potential 5-HT2A receptor ligands. nih.gov In another study, benzoylpiperidine derivatives were designed as dual ligands for the 5-HT7 and 5-HT2A receptors, with some compounds showing high affinity for both, with Ki values in the low nanomolar range. mdpi.comresearchgate.net These studies confirm that the benzoylpiperidine scaffold is a privileged structure for developing potent serotonergic agents. researchgate.net

| Compound | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Risperidone | 4.2 | 0.12 | mdpi.com |

| (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol | - | 1.63 | nih.gov |

| Compound 63 (n-butyl linker) | >1000 | 4 | mdpi.comresearchgate.net |

| Compound 64 (n-hexyl linker) | >1000 | 27 | mdpi.comresearchgate.net |

The interaction of benzoylpiperidine derivatives with dopamine receptors is a critical aspect of their pharmacology, particularly for antipsychotic agents. Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, and modulating their activity is a key strategy for treating neurological and psychiatric disorders. nih.govresearchgate.net

The benzoylpiperidine moiety is considered a constrained analogue of the butyrophenone (B1668137) pharmacophore, which is known for its affinity for D2 receptors. researchgate.net Risperidone, derived from a 4-(2,4-difluorobenzoyl)piperidine intermediate, is a potent D2 receptor antagonist. mdpi.com Research into novel antipsychotics has involved modifying the benzoylpiperidine structure to optimize the ratio of 5-HT2A to D2 receptor affinity, which is believed to contribute to an "atypical" profile with fewer extrapyramidal side effects. researchgate.net Studies on various heterocyclic compounds incorporating the benzoylpiperidine fragment have demonstrated notable affinity for D1, D2, and D4 receptors. researchgate.net

| Compound | D1 Affinity | D2 Affinity | D4 Affinity | Reference |

|---|---|---|---|---|

| Risperidone | - | Ki = 3.13 nM | - | mdpi.com |

| Compound 35 | pKi = 7.11 | pKi = 7.55 | pKi = 7.40 | researchgate.net |

| Compound 34 | - | pKi = 6.25 | - | researchgate.net |

Recent research has expanded the pharmacological investigation of benzoylpiperidine derivatives to include purinergic receptors, specifically the P2X3 receptor. P2X3 receptors are ATP-gated ion channels found predominantly on primary afferent neurons and are considered a promising target for treating neuropathic pain and chronic cough.

In a study aimed at developing novel P2X3 receptor antagonists, a series of benzimidazole-4,7-dione derivatives were synthesized. To improve the physicochemical properties and solubility of the lead compounds, various piperidine analogues were incorporated into the core structure. Among these, compounds featuring a benzoyl moiety on the piperidine ring were evaluated. Specifically, a derivative containing a 3,4-difluorobenzoyl piperidine group, 6-chloro-5-((1-(3,4-difluorobenzoyl) piperidin-4-yl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione, was identified as a potent P2X3 receptor antagonist with an IC50 value of 375 nM. This compound also demonstrated significant pain-relieving effects in an animal model of chemotherapy-induced neuropathic pain, highlighting the potential of the difluorobenzoylpiperidine scaffold in developing novel analgesics.

| Compound | Core Structure | Piperidine Substitution | hP2X3R IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 14c | 2-Trifluoromethylbenzimidazole-4,7-dione | Benzoyl | 864 | |

| 14h | 2-Trifluoromethylbenzimidazole-4,7-dione | 3,4-Difluorobenzoyl | 375 | |

| 14i | 2-Trifluoromethylbenzimidazole-4,7-dione | 4-Trifluoromethylbenzoyl | 665 | |

| 14j | 2-Trifluoromethylbenzimidazole-4,7-dione | 4-Methoxybenzoyl | >10000 |

Enzymatic Inhibition Profiles

The ability of this compound and its analogs to interact with and inhibit the activity of specific enzymes is a key area of investigation. These interactions are fundamental to their potential therapeutic effects.

Glycine (B1666218) Transporter 1 (GlyT1) Inhibitor Research

Exploration of Diverse Biological Activities in Preclinical Models

Beyond enzymatic inhibition, derivatives of this compound have been evaluated for a range of other biological activities in preclinical settings.

Antimicrobial and Antibacterial Activity Research

The piperidin-4-one nucleus is a well-established pharmacophore in the development of antimicrobial agents. biomedpharmajournal.org Various derivatives have demonstrated activity against a spectrum of bacteria and fungi. In silico studies have been conducted on derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime as potential inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA) proteins. researchgate.net One of the top-ranked compounds, (Z)-(2,4-di uorophenyl)(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl)methanone oxime, showed strong predicted interactions with Staphylococcus aureus Gyrase protein and Escherichia coli Penicillin-Binding Protein 1b (PBP1b), with favorable binding energies. researchgate.net

Furthermore, a broader class of 1-fluorobenzoyl-4-aryl/(alkyl)thiosemicarbazides, which are structurally related, have been synthesized and tested for antibacterial activity against Gram-positive bacteria. nih.gov Certain trifluoromethyl derivatives within this series were found to be active against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 1-Fluorobenzoyl-4-(trifluoromethylphenyl)thiosemicarbazides | Methicillin-sensitive S. aureus | 7.82 - 31.25 | nih.gov |

| 1-Fluorobenzoyl-4-(trifluoromethylphenyl)thiosemicarbazides | Methicillin-resistant S. aureus | 7.82 - 31.25 | nih.gov |

Antiviral Properties and Mechanism Elucidation

The search for novel antiviral agents has led to the investigation of various heterocyclic compounds, including piperidine derivatives. nih.govnih.gov A study focused on new derivatives of N-substituted piperidines reported the synthesis of fluorobenzoic acid esters, including a derivative of 1-benzylpiperidin-4-one oxime acylated with 2,6-difluorobenzoyl chloride. nih.gov The synthesized compounds were evaluated for their in vitro antiviral activity against the influenza A/Swine/Iowa/30 (H1N1) virus on an MDCK cell model. The study concluded that all the synthesized substances were effective against the influenza A/H1N1 virus when compared to commercial preparations. nih.govnih.gov The exact mechanism of action for these compounds was not fully elucidated in the provided research, but their efficacy suggests they may interfere with viral entry or replication processes.

Anti-inflammatory Efficacy Studies

Chronic inflammation is implicated in a variety of diseases, and the development of new anti-inflammatory agents is an active area of research. While direct experimental data on the anti-inflammatory properties of this compound is limited, the broader class of piperidone derivatives has been explored for such activities. For instance, diarylidene-N-methyl-4-piperidones, which are curcumin (B1669340) analogues, have been synthesized and evaluated for their anti-inflammatory effects. chemrxiv.org In vitro assessments using RAW 264.7 macrophages showed that these compounds could reduce the levels of inflammatory markers and nitric oxide (NO) production to extents similar to or better than curcumin in inflamed cells. chemrxiv.org These findings suggest that the piperidone scaffold can be a valuable template for designing novel anti-inflammatory agents. Further studies are warranted to specifically evaluate the anti-inflammatory potential of this compound and its derivatives and to determine their mechanism of action, which may involve the inhibition of pro-inflammatory enzymes or signaling pathways.

Antioxidant and Radical Scavenging Activity Assessments

Derivatives of this compound have been the subject of antioxidant and radical scavenging activity studies, revealing their potential to combat oxidative stress. A notable study involved the synthesis of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes, which were subsequently screened for their in vitro antioxidant properties. The evaluation, which included DPPH (2,2-diphenyl-1-picrylhydrazyl) and ferrous ion chelating assays, demonstrated that all the synthesized derivatives possessed good antioxidant activity. nih.gov One particular derivative, featuring a trimethoxy substitution on the phenyl ring, exhibited especially promising results in both antioxidant assays, highlighting the influence of specific structural modifications on the compound's radical scavenging capabilities. nih.gov

In a similar vein, research into vanillin-derived piperidin-4-one oxime esters has also yielded positive outcomes. These compounds were synthesized and evaluated for their antioxidant potential, with some analogues showing superior performance compared to the standard antioxidant, Butylated hydroxy anisole (B1667542) (BHA). This suggests that the piperidin-4-one core, when appropriately functionalized, can be a potent component in the design of new antioxidant agents.

The table below summarizes the antioxidant activity of selected vanillin-derived piperidin-4-one oxime esters.

| Compound | Antioxidant Activity vs. BHA |

| 5i | Outperformed |

| 5j | Outperformed |

This table is based on findings that compounds 5i and 5j were identified as more potent antioxidants than the standard Butylated hydroxy anisole (BHA).

Anticancer and Antiproliferative Activity Research

The piperidin-4-one scaffold has been extensively utilized in the development of novel anticancer agents. A significant body of research has focused on curcuminoids derived from 3,5-Di[(E)-benzylidene]piperidin-4-one, which have shown considerable promise in the treatment of pancreatic carcinoma. Fluorinated and N-Acryloyl-modified versions of these compounds have demonstrated potent antiproliferative activities. researchgate.net

One particularly noteworthy derivative is 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, known as DiFiD. This compound has been shown to inhibit the growth of cancer cells by targeting the Notch signaling pathway. By reducing Notch-1 activation, DiFiD leads to a decrease in the expression of its downstream target, Hes-1. This mechanism ultimately results in the suppression of tumor growth and angiogenesis. researchgate.net

Another key compound in this class is 3,5-bis(2-fluorobenzylidine)-4-piperidone (EF24), a synthetic analogue of curcumin. EF24 has demonstrated potent anticancer activity and has been the subject of numerous studies aimed at enhancing its therapeutic properties. nih.gov Its efficacy has been observed in various cancer cell lines, underscoring the potential of the 3,5-bis(benzylidene)-4-piperidone core structure in cancer therapy. nih.gov

The antiproliferative activity of selected compounds is presented in the table below.

| Compound | Cancer Type | Key Findings |

| Fluorinated piperidin-4-one-based curcuminoids | Pancreatic Carcinoma | High antiproliferative activities observed. researchgate.net |

| 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone (DiFiD) | Pancreatic Cancer | Inhibits cancer cell growth and angiogenesis by affecting Notch signaling. researchgate.net |

| 3,5-bis(2-fluorobenzylidine)-4-piperidone (EF24) | Various Cancers | Potent anticancer derivative of curcumin. nih.gov |

Neuroprotective Research Modalities

Research into the neuroprotective effects of piperidine derivatives has identified several compounds with the potential to mitigate neuronal damage. While direct studies on this compound for neuroprotection are limited, research on structurally related compounds has shown promising results. For instance, a series of indanone/benzofuranone and piperidine hybrids were designed and synthesized to assess their neuroprotective activities. Several of these compounds demonstrated robust cell viability in an oxygen-glucose deprivation/reperfusion model and showed the ability to ameliorate ischemia-reperfusion injury in vivo. One compound, in particular, was found to have a superior neuroprotective effect compared to the established drug edaravone.

Furthermore, derivatives incorporating a 1,2,4-oxadiazole (B8745197) core have been investigated as potential neuroprotectants against acute ischemic stroke. One such compound demonstrated potent protection against oxidative injury in PC12 cells by inhibiting the accumulation of reactive oxygen species (ROS) and restoring mitochondrial membrane potential. This compound was also shown to activate the antioxidant defense system through the Nrf2 signaling pathway. In an in vivo model of transient focal cerebral ischemia, this derivative significantly reduced brain infarction and improved neurological function. These findings suggest that the piperidine scaffold can be a valuable component in the design of novel neuroprotective agents.

The table below highlights the neuroprotective activity of a selected 1,2,4-oxadiazole derivative.

| Compound | Model | Key Findings |

| Compound 24 (1,2,4-oxadiazole derivative) | SNP-induced apoptosis in PC12 cells; MCAO rat model | Potent protection against oxidative injury, reduces brain infarction, and improves neurological function. google.com |

Anti-parasitic Research, Including Antiplasmodial Investigations

The versatility of the piperidine scaffold extends to the development of anti-parasitic agents. A series of synthetic 1,4-disubstituted piperidines have been evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These studies identified several alcohol analogues as being particularly active and selective for the parasite, with three promising hit molecules being identified. The activity of these compounds was found to be modulated by the substituent groups, with the hydroxyl group at the C-7′ position in the methanol (B129727) analogues playing a significant role in their antiplasmodial efficacy.

In another study, a library of 4-aminopiperidine (B84694) derivatives was screened against a panel of protozoan parasites. This screening identified numerous molecules with selective activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, and Plasmodium falciparum. This research underscores the potential of the 4-aminopiperidine skeleton as a starting point for the development of new anti-parasitic drugs.

The table below summarizes the antiplasmodial activity of selected 1,4-disubstituted piperidine analogues.

| Compound Type | Parasite Strain | Key Findings |

| Alcohol Analogues of 1,4-disubstituted piperidines | Plasmodium falciparum | Most active and selective for the parasite, with three promising hit molecules identified. |

| 4-aminopiperidine derivatives | Plasmodium falciparum (K1 strain) | 33 compounds active with IC50 values ranging from 0.17 to 5 µM. |

| 4-aminopiperidine derivatives | Trypanosoma brucei rhodesiense | 29 molecules selectively active with IC50 values ranging from 0.12 to 10 µM. |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a piperidin-4-one derivative, and a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, which is often quantified as a binding energy score.

For derivatives of piperidin-4-one, molecular docking studies have been crucial in elucidating their potential as therapeutic agents. For instance, docking simulations have been performed to evaluate the interaction of piperidin-4-one derivatives with various biological targets, including those associated with cancer, microbial infections, and neurological disorders. nih.govresearchgate.netresearchgate.net These studies help identify key amino acid residues in the active site of the target protein that interact with the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for the stable binding of the complex. nih.gov

For example, in studies of similar piperidine-containing compounds, molecular docking has revealed binding orientations within the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential as inhibitors. nih.gov The docking results can guide the structural modification of the lead compound to improve its binding affinity and selectivity for the target.

Table 1: Example of Molecular Docking Interaction Data for a Piperidin-4-one Derivative

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Enzyme A | -8.5 | TYR 121, SER 200 | Hydrogen Bond |

| TRP 84, PHE 330 | Hydrophobic | ||

| Enzyme B | -7.2 | ASP 72, HIS 440 | Hydrogen Bond, Electrostatic |

| TRP 279 | Hydrophobic |

Note: This table is illustrative and based on typical findings for piperidin-4-one derivatives.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For cyclic compounds like piperidin-4-one, this analysis is essential as the ring conformation can significantly influence its biological activity. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. However, the presence and orientation of substituents can lead to other conformations, such as boat or twist-boat forms.

Computational methods, alongside experimental techniques like NMR spectroscopy, are used to determine the most stable conformations. nih.gov Studies on N-acyl piperidines have shown that the axial conformation can be preferred in some cases. nih.gov

Molecular dynamics (MD) simulations provide a dynamic perspective of the molecular system over time, complementing the static picture from molecular docking. researchgate.netnih.gov By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex, revealing how the ligand and protein adapt to each other upon binding. researchgate.netnih.gov These simulations can highlight fluctuations in different regions of the protein and confirm the stability of key interactions identified in docking studies. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biolabs.com This approach is fundamental in medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

QSAR models are developed by calculating various molecular descriptors for a set of compounds with known activities. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then used to build a predictive model. nih.govresearchgate.net

For piperidine derivatives, QSAR studies have been successfully employed to predict their activity as enzyme inhibitors or receptor antagonists. nih.govnih.gov These models can identify which structural features are most influential for the desired biological effect. For example, a QSAR model might reveal that a certain electrostatic potential on the benzoyl ring or a specific steric property of the piperidine ring is crucial for activity. This information allows chemists to rationally design new derivatives with optimized properties.

Table 2: Common Descriptors Used in QSAR Studies of Piperidine Derivatives

| Descriptor Type | Example Descriptor | Property Quantified |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity |

| Topological | Wiener Index | Molecular branching |

In Silico Prediction of Biological Activity (e.g., PASS System)

In silico prediction of biological activity is a crucial first step in modern drug discovery, allowing for the rapid screening of virtual compounds for a wide range of potential therapeutic effects. clinmedkaz.orgnih.gov One such tool is the Prediction of Activity Spectra for Substances (PASS) online system. PASS predicts a broad spectrum of biological activities based on the 2D structure of a compound by comparing it to a large database of known bioactive substances. clinmedkaz.org

The output of a PASS prediction is a list of potential biological activities, each with a probability of being active (Pa) and a probability of being inactive (Pi). Activities with high Pa values are considered likely for the compound and can guide further experimental testing. For piperidine derivatives, PASS can predict a diverse range of activities, from enzyme inhibition and receptor antagonism to potential antimicrobial or anti-inflammatory effects. clinmedkaz.orgresearchgate.net This allows researchers to prioritize which compounds to synthesize and test based on the most promising predicted activities. clinmedkaz.org

Table 3: Hypothetical PASS Prediction for 1-(2,4-Difluorobenzoyl)piperidin-4-one

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Kinase Inhibitor | 0.750 | 0.015 |

| GPCR Ligand | 0.680 | 0.032 |

| Antineoplastic | 0.595 | 0.051 |

| Anti-inflammatory | 0.520 | 0.068 |

| Vasodilator | 0.480 | 0.089 |

Note: This table is for illustrative purposes to demonstrate the type of output provided by the PASS system.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR would be critical for the structural verification of 1-(2,4-Difluorobenzoyl)piperidin-4-one.

In a hypothetical ¹H NMR spectrum, the protons of the piperidinone ring would exhibit characteristic chemical shifts and coupling patterns. The protons on the carbons adjacent to the nitrogen atom and the carbonyl group would be expected to appear at distinct chemical shifts. Due to the amide bond, rotation around the N-C(O) bond might be restricted, potentially leading to the observation of distinct signals for the axial and equatorial protons on the piperidine (B6355638) ring, which would appear as complex multiplets. The aromatic protons of the 2,4-difluorobenzoyl group would resonate in the downfield region of the spectrum, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be anticipated for the carbonyl carbon of the ketone, the amide carbonyl carbon, the carbons of the piperidine ring, and the carbons of the difluorinated aromatic ring. The carbons directly bonded to fluorine atoms would show characteristic splitting patterns due to carbon-fluorine coupling.

A study on related 1-(substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes confirms that the analytical and spectral data, including NMR, are consistent with their proposed structures, although specific data for the parent ketone is not provided.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidine CH₂ (adjacent to N) | 3.5 - 4.0 | m |

| Piperidine CH₂ (adjacent to C=O) | 2.5 - 3.0 | m |

| Aromatic CH | 6.8 - 7.6 | m |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ketone) | > 200 |

| C=O (amide) | 165 - 175 |

| Aromatic C-F | 155 - 165 (d, JC-F) |

| Aromatic C | 110 - 135 |

| Piperidine C (adjacent to N) | 40 - 50 |

| Piperidine C (adjacent to C=O) | 35 - 45 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₂H₁₁F₂NO₂.

The expected exact mass can be calculated from the isotopic masses of its constituent atoms. The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this calculated mass. For instance, the hydrochloride salt of the related compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115), has a calculated molecular weight of 261.69 g/mol .

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation would likely involve the cleavage of the amide bond and the bonds within the piperidine ring, leading to the formation of specific fragment ions that can be used to piece together the molecule's structure. Research on related compounds has noted that the fragmentation peaks are in agreement with their molecular formulas.

Table 3: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₁F₂NO₂ |

| Molecular Weight | 239.22 g/mol |

| Exact Mass | 239.0758 |

| Key Fragmentation Pathways | Cleavage of the benzoyl group, fragmentation of the piperidine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would be due to the stretching vibrations of the two carbonyl groups. The ketone (C=O) stretch is typically observed in the range of 1700-1725 cm⁻¹, while the amide (C=O) stretch would appear at a lower wavenumber, generally between 1630 and 1680 cm⁻¹. The C-N stretching vibration of the amide would also be present. Additionally, the C-F stretching vibrations of the difluorobenzoyl group would give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would also be observed at their characteristic frequencies.

Studies on related piperidine derivatives have utilized IR spectroscopy to confirm the presence of these key functional groups.

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

| Ketone | C=O stretch | 1700 - 1725 |

| Amide | C=O stretch | 1630 - 1680 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aryl Fluoride | C-F stretch | 1100 - 1300 |

| Amine | C-N stretch | 1180 - 1360 |

| Alkane | C-H stretch | 2850 - 3000 |

| Aromatic | C-H stretch | 3000 - 3100 |

Emerging Research Frontiers and Future Perspectives

Advancements in Sustainable and Green Synthetic Protocols

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact, reduce waste, and enhance safety. mdpi.comrsc.org Traditional synthetic routes are often being re-evaluated and replaced by more sustainable methods. rsc.org For piperidine-containing compounds, research is moving towards protocols that utilize environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions like microwave irradiation. mdpi.comresearchgate.netnih.gov

Recent developments in the synthesis of related heterocyclic compounds highlight this trend. For instance, the use of polyethylene (B3416737) glycol (PEG-600) as a solvent and microwave irradiation has been shown to produce higher yields in shorter reaction times for the synthesis of Paliperidone from a piperidine (B6355638) derivative. researchgate.net Other green approaches include using water as a solvent, which is both environmentally friendly and cost-effective, and developing reusable heterogeneous catalysts, such as zinc-based nanocrystals, for the synthesis of triazoles. rsc.org The application of task-specific ionic liquids and photoredox catalysis driven by visible light are also emerging as sustainable strategies in the synthesis of complex heterocyclic molecules. nih.gov These green methodologies stand in contrast to conventional methods that may require toxic solvents, harsh acid catalysts, or expensive and hazardous reagents. researchgate.net

| Aspect | Conventional Methods | Green/Sustainable Advancements | Reference |

|---|---|---|---|

| Solvents | Often uses toxic and volatile organic solvents (e.g., toluene, DCM). | Use of water, polyethylene glycol (PEG), or ionic liquids. | researchgate.netrsc.orgnih.gov |

| Catalysts | May involve strong acids or heavy, toxic metal catalysts. | Development of reusable, heterogeneous catalysts (e.g., ZnO nanocrystals) or metal-free conditions. | mdpi.comrsc.org |

| Energy | Typically relies on prolonged heating (reflux) over many hours. | Use of energy-efficient methods like microwave irradiation or ultrasonic radiation to shorten reaction times. | researchgate.netnih.gov |

| Process | Multi-step reactions with significant waste generation. | One-pot, multicomponent reactions that improve efficiency and reduce waste. | rsc.org |

Discovery of Novel Biological Targets and Therapeutic Applications

The piperidin-4-one nucleus is a versatile pharmacophore that serves as a building block for a wide array of pharmacologically active compounds. nih.gov Derivatives have been investigated for numerous therapeutic applications, including as anticancer, anti-HIV, antibacterial, and antifungal agents. nih.gov The 1-(2,4-Difluorobenzoyl)piperidin-4-one scaffold, in particular, is a key component in a variety of experimental compounds with significant biological potential.

Research has shown that derivatives incorporating this moiety exhibit potent antiproliferative activity against various human cancer cell lines, including liver, breast, and colon cancer. researchgate.netmdpi.com One of the specific mechanisms being explored is the inhibition of Dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both cancer cells and pathogenic microbes. nih.gov A series of novel piperidine-based thiosemicarbazones demonstrated potent DHFR inhibition, making them promising candidates for anticancer and antimicrobial therapies. nih.gov Beyond cancer, related piperidine structures have been identified as key intermediates in the synthesis of established pharmaceuticals like the antipsychotic drug Paliperidone and have been investigated for their potential as analgesics and anti-inflammatory drugs. researchgate.netchemimpex.comwhalecorporation.com The broad spectrum of activity underscores the importance of this scaffold in modern drug discovery. biomedpharmajournal.orgmdpi.com

| Therapeutic Area | Biological Target/Activity | Example/Finding | Reference |

|---|---|---|---|

| Oncology | Antiproliferative / Cytotoxic | Derivatives showed activity against liver, breast, and colon cancer cell lines. | researchgate.netmdpi.com |

| Oncology / Infectious Disease | Dihydrofolate Reductase (DHFR) Inhibition | Piperidine-based thiosemicarbazones act as potent DHFR inhibitors. | nih.gov |

| Infectious Disease | Antibacterial / Antifungal | Piperidin-4-one derivatives exhibit a range of antimicrobial activities. | nih.govbiomedpharmajournal.org |

| Central Nervous System (CNS) | Antipsychotic (Intermediate) | The related compound 4-(2,4-Difluorobenzoyl)-piperidine is a key intermediate for Paliperidone. | researchgate.netwhalecorporation.com |

| Inflammation | Analgesic / Anti-inflammatory | Similar fluorobenzoyl-piperidine structures are being developed as potential analgesics. | chemimpex.com |

| General | Antioxidant | Methanone oxime derivatives showed good antioxidant activity in in-vitro assays. | researchgate.net |

Application of Artificial Intelligence and Machine Learning in Compound Design

| AI/ML Technique | Application in Drug Design | Potential Impact | Reference |

|---|---|---|---|

| Generative Models (e.g., RNN, GANs) | De novo design of novel molecules with desired properties. | Creates new derivatives of the core scaffold that have not been synthesized before. | nih.govgithub.com |

| Predictive Modeling (e.g., Deep Neural Networks) | Predicts biological activity, toxicity, and physicochemical properties. | Prioritizes the most promising candidates for synthesis and testing, saving time and resources. | nih.govnih.gov |

| Reinforcement Learning | Optimizes molecules toward a specific endpoint or multiple properties simultaneously. | Systematically refines molecular structures to enhance potency and drug-likeness. | slideshare.net |

| Interpretable ML Models | Provides insights into why a model makes a certain prediction (e.g., chemical reactivity flowcharts). | Augments the chemist's understanding and creativity in designing new reaction pathways. | scitechdaily.com |

Chemoinformatics and High-Throughput Screening in Compound Libraries

Chemoinformatics provides the computational tools to manage, analyze, and model chemical and biological data, while high-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds against a biological target. nih.govnih.gov Together, they form a powerful engine for modern drug discovery. The this compound scaffold and its derivatives are well-suited for inclusion in compound libraries for large-scale screening campaigns.

Chemoinformatics techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are crucial for rationally designing these libraries. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing descriptors related to a molecule's 2D and 3D properties, these models can predict the activity of unsynthesized compounds, helping to prioritize which derivatives of this compound should be included in a screening library. nih.gov

Once a compound library is assembled, HTS can be used to screen it against various targets, such as enzymes or cell surface receptors, to identify initial "hits". nih.govresearchgate.net These libraries can be general "diversity collections" or more focused sets, such as those targeting kinases, GPCRs, or even RNA. upenn.edu A compound like this compound, as a versatile building block, could be incorporated into numerous such libraries to explore its potential against a wide range of diseases. chemimpex.com

| Technique | Description | Relevance to this compound | Reference |

|---|---|---|---|

| QSAR Modeling | Develops predictive models that correlate a compound's structural features with its biological activity. | Can predict the potency of new derivatives, guiding the design of more effective compounds for synthesis. | nih.govnih.gov |

| Compound Library Design | Assembling collections of small molecules for screening. Libraries can be diverse or focused on specific targets. | The scaffold can be used as a core structure to generate a library of derivatives for screening campaigns. | upenn.edu |

| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of compounds to identify active "hits" against a biological target. | Allows for the rapid evaluation of a library containing derivatives against many different diseases. | nih.govresearchgate.net |

| Virtual Screening | Using computational methods (e.g., molecular docking) to screen large virtual libraries of compounds against a target structure. | Reduces the number of physical compounds that need to be synthesized and tested, saving costs. | nih.gov |

Q & A

Q. Table 2. Example Assay Parameters

| Parameter | Recommendation |

|---|---|

| Cell Line | HEK293 transfected cells |

| Incubation Time | 30–60 minutes |

| Detection Method | Fluorescence/chemiluminescence |

(Advanced) What strategies are recommended for resolving discrepancies in the solubility data of this compound reported across different studies?

Answer:

- Standardize Solvent Systems : Test solubility in buffered aqueous solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol) under controlled temperatures (25°C vs. 37°C) .

- Analytical Validation : Use HPLC with UV detection to quantify dissolved compound accurately.

- Replicate Studies : Repeat experiments ≥3 times to assess reproducibility and identify outliers .

(Basic) What synthetic routes are commonly employed to produce piperidin-4-one derivatives, and how can they be adapted for this compound?

Answer:

- Acylation Reaction : React piperidin-4-one with 2,4-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Yield Optimization : Vary reaction time (12–24 hrs) and stoichiometry (1.2–1.5 eq acyl chloride) .

(Advanced) How should molecular docking studies be structured to predict the interaction between this compound and its putative biological targets?

Answer:

- Target Preparation : Obtain the 3D structure of the target protein from the PDB. Remove water molecules and add polar hydrogens .

- Ligand Preparation : Optimize the compound’s geometry using software like Avogadro, then assign Gasteiger charges .

- Docking Protocol : Use AutoDock Vina with a grid box covering the active site. Validate with co-crystallized ligands .

(Basic) What are the documented stability profiles of this compound under various storage conditions?

Answer:

- Thermal Stability : Store at ≤8°C; avoid prolonged exposure to >25°C to prevent ketone degradation .

- Photostability : Protect from UV light by using amber glass vials .

- Hydrolytic Stability : Monitor pH in solution; acidic/basic conditions may accelerate ring-opening reactions .

(Advanced) How can structure-activity relationship (SAR) studies be systematically conducted to optimize the pharmacological profile of this compound?

Answer:

- Core Modifications : Synthesize analogs with varied substituents on the benzoyl group (e.g., chloro, methoxy) or piperidin-4-one ring (e.g., methyl, hydroxyl) .

- Biological Testing : Screen analogs in tiered assays (e.g., binding affinity → functional activity → cytotoxicity) .

- QSAR Modeling : Use software like MOE to correlate structural descriptors (logP, polar surface area) with activity .

Q. Table 3. Example SAR Modifications

| Modification Site | Biological Impact Tested |

|---|---|

| 2,4-Difluorobenzoyl | Target binding affinity |

| Piperidin-4-one carbonyl | Metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products